1,2-Dibromo-4,5-dichlorobenzene chemical properties
1,2-Dibromo-4,5-dichlorobenzene chemical properties
1,2-Dibromo-4,5-dichlorobenzene: A Comprehensive Technical Guide on Properties, Synthesis, and Cross-Coupling Reactivity
Executive Summary
In the realm of advanced organic synthesis and drug development, tetra-halogenated benzene derivatives serve as highly versatile, bifunctional building blocks. 1,2-Dibromo-4,5-dichlorobenzene (CAS: 73557-66-1)[1] is a premier example of such a scaffold. By presenting two distinct pairs of halogens, this compound offers orthogonal reactivity profiles that can be exploited in transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its physicochemical properties, structural symmetry, synthetic methodologies, and applications in pharmaceutical intermediate development[2].
Physicochemical & Structural Properties
Understanding the fundamental properties of 1,2-dibromo-4,5-dichlorobenzene is critical for predicting its behavior in complex reaction matrices. The electron-withdrawing nature of the four halogen atoms significantly deactivates the aromatic ring, rendering it highly stable against oxidative degradation but requiring aggressive conditions for initial electrophilic functionalization.
Quantitative Data Summary
Data sourced from the [3] and commercial standards.
| Property | Value |
| IUPAC Name | 1,2-dibromo-4,5-dichlorobenzene |
| CAS Number | 73557-66-1 |
| Molecular Formula | C₆H₂Br₂Cl₂ |
| Molecular Weight | 304.79 g/mol |
| Exact Mass | 301.79003 Da |
| Topological Polar Surface Area | 0 Ų |
| Point Group Symmetry | C₂v |
| Standard Purity (Commercial) | ≥95% to 98% |
Expert Insight on Symmetry: While automated pedagogical tools occasionally misclassify highly substituted benzenes (e.g., erroneously assigning a C₆v point group[4]), a rigorous structural analysis confirms that 1,2-dibromo-4,5-dichlorobenzene belongs to the C₂v point group . The molecule is planar, possessing a single C₂ rotational axis (bisecting the C1-C2 and C4-C5 bonds) and two orthogonal mirror planes. This symmetry dictates its distinct NMR signature, presenting a single, highly deshielded singlet in its ¹H NMR spectrum for the two equivalent aromatic protons.
Synthesis Methodology: Regioselective Electrophilic Bromination
The industrial and laboratory-scale synthesis of 1,2-dibromo-4,5-dichlorobenzene typically proceeds via the exhaustive, regioselective electrophilic aromatic bromination of o-dichlorobenzene[5]. Because the existing chlorine atoms are ortho/para-directing but strongly deactivating, the reaction requires a potent Lewis acid catalyst and elevated temperatures to achieve thermodynamic control. Recent advances also explore electrophilic activation mediated by I(III) species, though classic Lewis acid catalysis remains the standard for scale-up.
Mechanistic pathway for the electrophilic aromatic bromination of o-dichlorobenzene.
Protocol 1: Step-by-Step Regioselective Bromination
This protocol is designed as a self-validating system, ensuring high yield and safety.
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Reagent Preparation: Charge a dry, nitrogen-flushed reaction vessel with o-dichlorobenzene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 0.15 eq).
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Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the AlCl₃ catalyst, generating inactive aluminum hydroxide and HCl gas, thereby halting electrophile generation.
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Electrophile Generation: Slowly add elemental bromine (Br₂, 2.2 eq) dropwise while maintaining the internal temperature between 0°C and 25°C.
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Causality: Dropwise addition controls the highly exothermic formation of the bromonium ion equivalent. Adding Br₂ too rapidly can lead to thermal runaway and non-selective polybromination.
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Aromatic Substitution: Gradually heat the reaction mixture to 120°C for 4–6 hours.
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Causality: The deactivating nature of the halogens means the intermediate mono-brominated species is highly resistant to further substitution. Elevated temperatures provide the necessary activation energy to drive the reaction to the thermodynamically favored 1,2-dibromo-4,5-dichloro product.
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Self-Validation / In-Process Control (IPC): Sample the mixture and analyze via GC-MS. The reaction is deemed complete only when the mono-brominated intermediate peak constitutes <2% of the total area.
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Quenching & Isolation: Cool the vessel to 0°C and slowly quench with an ice-cold saturated solution of sodium bisulfite (NaHSO₃).
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Causality: NaHSO₃ acts as a reducing agent, converting any residual, highly toxic elemental bromine into benign, water-soluble bromide salts, ensuring safe downstream liquid-liquid extraction.
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Reactivity Profile & Drug Development Applications
In drug discovery, 1,2-dibromo-4,5-dichlorobenzene is prized for its orthogonal reactivity . The bond dissociation energy (BDE) of a C–Br bond is approximately 280 kJ/mol, whereas a C–Cl bond is significantly stronger at roughly 330 kJ/mol.
This ~50 kJ/mol differential allows transition-metal catalysts (such as Palladium) to chemoselectively undergo oxidative addition into the C–Br bonds while leaving the C–Cl bonds completely intact. This enables the sequential, programmable construction of complex polyaromatic architectures, such as those used in olefin metathesis model systems[2] or advanced active pharmaceutical ingredients (APIs).
Regioselective cross-coupling workflow exploiting C-Br versus C-Cl bond dissociation energies.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
A standardized workflow for exploiting halogen orthogonality.
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Catalyst Activation: In a glovebox, combine 1,2-dibromo-4,5-dichlorobenzene (1.0 eq), an arylboronic acid (2.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a degassed mixture of Toluene/Ethanol (4:1).
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Causality: Pd(PPh₃)₄ provides a sterically accessible Pd(0) species perfectly tuned for rapid oxidative addition into the weaker C–Br bond without requiring the bulky, electron-rich phosphine ligands that would inadvertently activate the C–Cl bond.
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Base Addition & Temperature Control: Add an aqueous solution of K₂CO₃ (3.0 eq). Heat the biphasic mixture to exactly 65°C.
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Causality: Strict thermal control at 65°C is the self-validating mechanism here. Exceeding 85°C risks breaking the chemoselectivity threshold, leading to unwanted C–Cl insertion and a complex mixture of oligomeric byproducts.
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Self-Validation / IPC via LC-MS: Monitor the reaction at 2-hour intervals. The mass spectrum should show the complete disappearance of the starting material (m/z ~304) and the emergence of the 4,5-dichloro-1,2-diarylbenzene intermediate, with zero trace of dechlorinated side-products.
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Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter the entire mixture through a pad of Celite.
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Causality: The Celite filtration step physically traps precipitated "palladium black" (inactive Pd nanoparticles), preventing heavy metal contamination from interfering with subsequent biological assays of the synthesized drug candidate.
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References
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National Center for Biotechnology Information. "1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564". PubChem.[Link]
- "US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene".
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Sharp-Bucknall, L., et al. "Electrophilic Activation of Molecular Bromine Mediated by I(III)". Royal Society of Chemistry. [Link]
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"Investigating the Mechanism of Olefin Metathesis: Synthesis of a Di-chloro Substituted Model System". ResearchGate. [Link]
Sources
- 1. 1,2-Dibromo-4,5-dichlorobenzene 95% | CAS: 73557-66-1 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
